molecular formula C5H10N2O B2970527 (5R)-5-methylpiperazin-2-one CAS No. 1240589-51-8

(5R)-5-methylpiperazin-2-one

Cat. No. B2970527
CAS RN: 1240589-51-8
M. Wt: 114.148
InChI Key: SODLPCCEKPQWAY-SCSAIBSYSA-N
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Description

“(5R)-5-methylpiperazin-2-one” is a chemical compound with a molecular formula of C5H10N2O . It has a molecular weight of 114.15 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 . The InChI key is SODLPCCEKPQWAY-SCSAIBSYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Serotonin Receptor Affinity and Activity

Arylpiperazine derivatives, including compounds structurally related to "(5R)-5-methylpiperazin-2-one," have been extensively studied for their potential as ligands for serotonin receptors. Research indicates that modifications in the linker between aromatic moieties and the piperazine nucleus can significantly affect their binding affinity and functional activity against various serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT6 receptors. These interactions are crucial for the development of therapeutic agents targeting psychiatric conditions like depression, anxiety, and schizophrenia.

For example, the study on the synthesis and computer-aided analysis of novel ligands for the 5-HT6 serotonin receptor among substituted 1,3,5-triazinylpiperazines highlights the role of the linker in determining receptor affinity. The research demonstrated that branching of the methoxyl linker increased affinity for the human 5-HT6R, suggesting the potential for developing new lead structures for further exploration and development as therapeutic agents (Łażewska et al., 2019).

Another study focused on 1,3,5-Triazine derivatives as a new chemical family of 5-HT6 serotonin receptor agents, discussing their potential in treating cognitive impairment. This work highlights the innovative approach of utilizing triazine-piperazine derivatives as potent ligands for the 5-HT6R, showing promise in pharmacological and drug-likeness profiles for potential therapeutic applications (Latacz et al., 2019).

Safety and Hazards

“(5R)-5-methylpiperazin-2-one” is classified as a dangerous substance. The hazard statements associated with it are H302, H314, H315, H319, H335 . The precautionary statements are P260, P261, P264, P280, P301, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .

properties

IUPAC Name

(5R)-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-4-2-7-5(8)3-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODLPCCEKPQWAY-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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